Cas no 339547-59-0 (phenyl(piperidin-3-yl)methanol)

phenyl(piperidin-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- Phenyl-piperidin-3-yl-methanol
- 3-Piperidinemethanol, α-phenyl-
- phenyl(piperidin-3-yl)methanol
-
- MDL: MFCD11186044
- インチ: 1S/C12H17NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11-14H,4,7-9H2
- InChIKey: LRMSJSMBPXSCCK-UHFFFAOYSA-N
- ほほえんだ: C(C1CNCCC1)(C1C=CC=CC=1)O
じっけんとくせい
- 密度みつど: 1.068±0.06 g/cm3(Predicted)
- ふってん: 323.0±15.0 °C(Predicted)
- 酸性度係数(pKa): 14.12±0.20(Predicted)
phenyl(piperidin-3-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340423-1g |
Phenyl(piperidin-3-yl)methanol |
339547-59-0 | 95% | 1g |
¥21943.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340423-50mg |
Phenyl(piperidin-3-yl)methanol |
339547-59-0 | 95% | 50mg |
¥17128.00 | 2024-05-18 | |
Enamine | EN300-89664-5.0g |
phenyl(piperidin-3-yl)methanol |
339547-59-0 | 5.0g |
$2525.0 | 2023-02-11 | ||
Ambeed | A1139315-1g |
Phenyl(piperidin-3-yl)methanol |
339547-59-0 | 95% | 1g |
$627.0 | 2024-04-19 | |
Enamine | EN300-89664-0.1g |
phenyl(piperidin-3-yl)methanol |
339547-59-0 | 0.1g |
$767.0 | 2023-09-01 | ||
Enamine | EN300-89664-0.5g |
phenyl(piperidin-3-yl)methanol |
339547-59-0 | 0.5g |
$836.0 | 2023-09-01 | ||
Enamine | EN300-89664-1.0g |
phenyl(piperidin-3-yl)methanol |
339547-59-0 | 1.0g |
$871.0 | 2023-02-11 | ||
Enamine | EN300-89664-10g |
phenyl(piperidin-3-yl)methanol |
339547-59-0 | 10g |
$3746.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340423-100mg |
Phenyl(piperidin-3-yl)methanol |
339547-59-0 | 95% | 100mg |
¥16562.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340423-250mg |
Phenyl(piperidin-3-yl)methanol |
339547-59-0 | 95% | 250mg |
¥21621.00 | 2024-05-18 |
phenyl(piperidin-3-yl)methanol 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
phenyl(piperidin-3-yl)methanolに関する追加情報
Comprehensive Overview of Phenyl(piperidin-3-yl)methanol (CAS No. 339547-59-0): Properties, Applications, and Research Insights
Phenyl(piperidin-3-yl)methanol (CAS No. 339547-59-0) is a versatile organic compound with a molecular structure combining a piperidine ring and a phenyl group attached to a methanol moiety. This unique architecture grants it significant potential in pharmaceutical and chemical research. The compound's chiral center and hydrogen-bonding capabilities make it valuable for drug design, particularly in targeting central nervous system (CNS) disorders and enzyme modulation.
Recent studies highlight the growing interest in piperidine derivatives like phenyl(piperidin-3-yl)methanol due to their role in developing neuroprotective agents and GPCR (G-protein-coupled receptor) ligands. Researchers are exploring its utility in Alzheimer's disease and Parkinson's disease therapeutics, aligning with the surge in neurodegenerative disease research. The compound's lipophilicity and blood-brain barrier permeability are frequently cited in medicinal chemistry forums.
Synthetic routes to CAS 339547-59-0 often involve Grignard reactions or reductive amination of ketone precursors. A 2023 Journal of Organic Chemistry paper emphasized its asymmetric synthesis using chiral auxiliaries, reflecting industry demand for enantiopure intermediates. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, with its melting point (reported 112-114°C) serving as a key quality indicator.
Beyond pharmaceuticals, phenyl(piperidin-3-yl)methanol finds niche applications in catalysis and material science. Its chelating properties enable use in ligand design for transition metal complexes. Patent databases reveal utility in OLED materials and liquid crystal formulations, addressing the booming flexible electronics market. Environmental studies confirm its biodegradability via soil microbial degradation pathways.
Safety data sheets classify 339547-59-0 as non-hazardous under standard handling conditions, though glove protection is recommended due to potential skin irritation. Storage at 2-8°C under nitrogen atmosphere ensures stability. The compound's logP value (~2.1) and pKa (8.3±0.2) are critical parameters for ADMET predictions in drug discovery pipelines.
Market analysis shows 40% annual growth in demand for piperidin-3-yl methanol derivatives, driven by preclinical research applications. Suppliers now offer custom synthesis and isotope-labeled versions (13C, 2H) for metabolic studies. The compound's scaffold hopping potential makes it a favorite in fragment-based drug discovery (FBDD) workflows.
Emerging computational studies utilize molecular docking to explore phenyl(piperidin-3-yl)methanol's interactions with dopamine receptors and sigma-1 proteins. QSAR models predict enhanced bioactivity through N-alkylation or aryl substitution, guiding next-generation analogs. These developments position CAS 339547-59-0 as a privileged structure in modern hit-to-lead optimization.
339547-59-0 (phenyl(piperidin-3-yl)methanol) 関連製品
- 184042-20-4(3-Ethyl-1,2,3,4-tetrahydroquinoline)
- 2137551-50-7(1-(2-Chloro-6-fluorophenyl)ethanesulfonamide)
- 2228346-33-4(2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-yl(methyl)amine)
- 2137896-31-0(Cyclobutane, 1-(chloromethyl)-1-(4-methyl-3-penten-1-yl)-)
- 153391-26-5(2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-)
- 125112-73-4((3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester)
- 2228301-53-7(2-(1-bromopropan-2-yl)-6-methoxypyridine)
- 1214373-24-6(2,6-Di(pyridin-3-yl)benzaldehyde)
- 2228605-15-8(methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate)
- 1381762-52-2(5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine)
